molecular formula C65H102N20O15S2 B14866959 C14TKL-1 acetate

C14TKL-1 acetate

Cat. No.: B14866959
M. Wt: 1467.8 g/mol
InChI Key: FDGVBBJQNCACHW-IWKBMRJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C14TKL-1 acetate is a tachykinin-like peptide that acts as an agonist for neurokinin receptor 1. This compound is the acetate salt form of C14TKL-1 and exhibits significant biological activity, particularly in the field of neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14TKL-1 acetate involves the formation of the peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

C14TKL-1 acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .

Scientific Research Applications

C14TKL-1 acetate has a wide range of scientific research applications:

Mechanism of Action

C14TKL-1 acetate exerts its effects by binding to neurokinin receptor 1, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets involved include the receptor itself and downstream signaling molecules such as phospholipase C and protein kinase C .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C14TKL-1 acetate is unique due to its specific sequence and structure, which confer distinct binding properties and biological activities compared to other neurokinin receptor agonists. Its acetate salt form enhances its solubility and stability, making it more suitable for research and potential therapeutic applications .

Properties

Molecular Formula

C65H102N20O15S2

Molecular Weight

1467.8 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C63H98N20O13S2.C2H4O2/c1-35(2)28-45(57(92)76-42(52(65)87)21-26-97-4)75-50(86)33-73-54(89)46(30-38-17-19-40(85)20-18-38)80-58(93)47(29-37-12-7-6-8-13-37)81-55(90)44(22-27-98-5)78-60(95)49-16-11-25-83(49)61(96)51(36(3)84)82-56(91)43(15-10-24-72-63(68)69)77-59(94)48(31-39-32-70-34-74-39)79-53(88)41(64)14-9-23-71-62(66)67;1-2(3)4/h6-8,12-13,17-20,32,34-36,41-49,51,84-85H,9-11,14-16,21-31,33,64H2,1-5H3,(H2,65,87)(H,70,74)(H,73,89)(H,75,86)(H,76,92)(H,77,94)(H,78,95)(H,79,88)(H,80,93)(H,81,90)(H,82,91)(H4,66,67,71)(H4,68,69,72);1H3,(H,3,4)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,51+;/m1./s1

InChI Key

FDGVBBJQNCACHW-IWKBMRJASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

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